molecular formula C15H11N3O B7515471 N-quinolin-2-ylpyridine-4-carboxamide

N-quinolin-2-ylpyridine-4-carboxamide

Cat. No.: B7515471
M. Wt: 249.27 g/mol
InChI Key: XCGRPBLBMCNGBY-UHFFFAOYSA-N
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Description

N-quinolin-2-ylpyridine-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to a class of quinoline-carboxamide derivatives that have demonstrated considerable potential in various pharmacological studies. Quinoline-carboxamide analogues are frequently investigated as potent antagonists of the P2X7 receptor (P2X7R), a key player in the tumor microenvironment . The overexpression and activation of P2X7R are strongly linked to pathological conditions, including the progression, invasion, and metastasis of various cancers such as breast, prostate, and colon cancer . As a research chemical, this compound serves as a valuable scaffold for exploring structure-activity relationships (SAR) to develop novel anticancer agents . The primary research value of this compound and its analogues lies in their ability to selectively inhibit P2X7R, leading to a reduction in cancer cell proliferation and the induction of apoptotic cell death, as demonstrated in assays like flow cytometry and fluorescence microscopy . Furthermore, quinoline-carboxamide derivatives are known to be explored for their inhibitory effects on other biological targets, such as carbonic anhydrase isoforms (CA IX and XII), which are established biomarkers in oncology . In silico analyses of similar compounds often predict favorable drug-like properties, including adherence to Lipinski's rule of five, suggesting potential for future drug development . This compound is supplied for non-clinical research applications exclusively. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-quinolin-2-ylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c19-15(12-7-9-16-10-8-12)18-14-6-5-11-3-1-2-4-13(11)17-14/h1-10H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGRPBLBMCNGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
N-quinolin-2-ylpyridine-4-carboxamide has been investigated for its anticancer properties, particularly its ability to inhibit specific enzymes involved in tumor growth. The compound interacts with molecular targets such as DNA and proteins, leading to cell death in cancer cells. For instance, studies have shown that derivatives of this compound can intercalate with DNA, disrupting its function and promoting apoptosis in malignant cells .

Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism includes binding to bacterial DNA gyrase, which is crucial for DNA replication and transcription . This binding inhibits bacterial growth and has been effective against resistant strains of bacteria.

Antimalarial Effects
this compound derivatives have shown promise in antimalarial applications. A study identified a quinoline derivative that inhibits the translation elongation factor 2 (PfEF2) in Plasmodium falciparum, demonstrating moderate potency against malaria parasites . The compound's ability to target multiple life-cycle stages of the parasite enhances its therapeutic potential.

Biological Applications

G-Quadruplex Stabilization
The compound has been studied as a G-quadruplex stabilizer, which is significant in cancer therapy. G-quadruplexes are structures formed by guanine-rich sequences of nucleic acids that play a role in regulating gene expression and maintaining genomic stability. Compounds like this compound have been shown to stabilize these structures, potentially leading to reduced proliferation of cancer cells .

Material Science

Synthesis of Advanced Materials
In material science, this compound is utilized as a precursor for synthesizing advanced materials with specific electronic and optical properties. Its unique structural features allow it to participate in various chemical reactions, leading to the development of novel polymers and nanomaterials .

Case Study 1: Anticancer Research

A study focused on the synthesis of N-(quinolin-6-yl)pyridine derivatives demonstrated their efficacy against various cancer cell lines. The results indicated that these compounds could induce apoptosis through mitochondrial pathways, showcasing their potential as anticancer agents.

Case Study 2: Antimicrobial Activity

Another research project evaluated the antimicrobial properties of N-quinoine derivatives against Staphylococcus aureus. The findings revealed that certain derivatives had potent inhibitory effects on bacterial growth, suggesting their potential use in treating infections caused by resistant strains .

Data Tables

Application AreaCompound ActivityMechanism of ActionReference
AnticancerApoptosis inductionDNA intercalation
AntimicrobialBacterial inhibitionBinding to DNA gyrase
AntimalarialInhibition of PfEF2Targeting multiple life-cycle stages
G-Quadruplex StabilizationCell proliferation reductionStabilizing G4 structures

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: The dichlorophenyl group in the compound from increases molecular weight (428.28 g/mol) and lipophilicity compared to this compound (273.28 g/mol). This could enhance interactions with hydrophobic protein pockets .
  • Electronic Properties :
    • MSC-5350 () contains a sulfonamide group, which is more electron-withdrawing than carboxamides, possibly altering reactivity or binding affinity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-quinolin-2-ylpyridine-4-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with quinoline-4-carboxylic acid derivatives. A common approach includes:

Amide Coupling : React quinoline-4-carboxylic acid with 2-aminoquinoline using coupling agents like EDCI/HOBt in DMF at 0–25°C for 12–24 hours .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

  • Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 80°C) while maintaining yields. Solvent selection (e.g., DMF vs. THF) impacts reaction efficiency .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the quinoline core, pyridine substituents, and carboxamide linkage. Key signals: Quinoline H8 (~8.9 ppm), pyridine protons (~7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 356.1294 for C20_{20}H14_{14}N3_{3}O) .
  • HPLC : Purity assessment using C18 columns (gradient: 10–90% acetonitrile/water) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Solubility Testing : Shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Contradictions often arise from structural analogs or assay variability. Key strategies include:

  • Structural Verification : Re-analyze compounds via X-ray crystallography (SHELXL refinement ) to confirm regiochemistry and substituent placement.
  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48-hour incubation for MTT) .
  • Meta-Analysis : Compare substituent effects (e.g., halogen vs. methoxy groups) using SAR tables (e.g., IC50_{50} trends in analogs ).

Q. What computational methods are effective for elucidating structure-activity relationships (SAR)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR). Key residues: Lys721 and Thr766 for hydrogen bonding .
  • DFT Calculations : Analyze electron density maps (B3LYP/6-31G*) to predict reactive sites (e.g., carboxamide carbonyl for nucleophilic attacks) .
  • MD Simulations : Assess stability of protein-ligand complexes (GROMACS, 100 ns runs) to prioritize analogs with low RMSD (<2 Å) .

Q. How does X-ray crystallography enhance understanding of this compound’s interaction with biological targets?

  • Methodological Answer :

  • Data Collection : High-resolution (<1.0 Å) datasets using synchrotron radiation (e.g., λ = 0.9 Å) .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bond networks (e.g., quinoline N1 to Asp831 in EGFR) .
  • Validation : Rfree_{free} < 0.20 and MolProbity clash scores < 5th percentile ensure model accuracy .

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